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Compound of Interest

Compound Name: N-Cyclopropyl Bimatoprost

Cat. No.: B580227 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available pharmacological data for N-Cyclopropyl Bimatoprost is limited.

This guide provides a comprehensive overview of the well-characterized pharmacological

profile of its parent compound, Bimatoprost, to serve as a foundational reference. The

introduction of a cyclopropyl group on the amide nitrogen may influence the compound's

binding affinity, selectivity, and pharmacokinetic properties, warranting direct experimental

investigation.

Introduction
Bimatoprost is a synthetic prostamide analog of prostaglandin F2α (PGF2α) widely used in the

treatment of glaucoma and ocular hypertension.[1][2] It effectively reduces intraocular pressure

(IOP) by increasing the outflow of aqueous humor.[3][4] N-Cyclopropyl Bimatoprost is a

derivative of Bimatoprost, characterized by the substitution of the ethyl group on the amide with

a cyclopropyl group. While specific pharmacological data for N-Cyclopropyl Bimatoprost is
not extensively documented in peer-reviewed literature, understanding the profile of

Bimatoprost provides a critical framework for predicting its potential activities and guiding future

research.

Physicochemical Properties
A comparison of the key physicochemical properties of Bimatoprost and N-Cyclopropyl
Bimatoprost is presented below.
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Property Bimatoprost
N-Cyclopropyl
Bimatoprost

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-

dihydroxy-2-[(E,3S)-3-hydroxy-

5-phenylpent-1-

enyl]cyclopentyl]-N-ethylhept-

5-enamide[2]

(Z)-N-cyclopropyl-7-

[(1R,2R,3R,5S)-3,5-dihydroxy-

2-[(E,3S)-3-hydroxy-5-

phenylpent-1-

enyl]cyclopentyl]hept-5-

enamide[1]

Molecular Formula C25H37NO4[2] C26H37NO4[1]

Molecular Weight 415.57 g/mol [2] 427.58 g/mol [1]

CAS Number 155206-00-1[2] 1138395-12-6[1]

Pharmacodynamics
The primary mechanism of action of Bimatoprost involves the regulation of aqueous humor

dynamics. It is considered a prostamide analog, and its effects are believed to be mediated

through a distinct prostamide receptor, although it also demonstrates activity at the

prostaglandin F (FP) receptor.[5]

Receptor Binding and Functional Activity
While direct binding data for N-Cyclopropyl Bimatoprost is unavailable, the data for

Bimatoprost and its free acid provide insight into its likely targets. Bimatoprost itself is a prodrug

that is hydrolyzed in the eye to its active free acid form.

Table 1: Receptor Binding Affinities (Ki) and Functional Activities (EC50) of Bimatoprost and its

Free Acid
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Compound Receptor
Binding Affinity (Ki,
nM)

Functional Activity
(EC50, nM)

Bimatoprost FP 9250 ± 846
3070 ± 1330 (in HEK-

293 cells)

Bimatoprost Free Acid FP 59 ± 6
15 ± 3 (in HEK-293

cells)

Bimatoprost Acid EP1 95 2.7

Bimatoprost Acid EP3 387 -

Data sourced from multiple studies. It is important to note that experimental conditions can

influence these values.

Bimatoprost's free acid is a potent agonist at the FP receptor.[6] The parent compound,

Bimatoprost, also demonstrates activity at the FP receptor, albeit with lower potency.[6]

Bimatoprost acid also shows affinity for EP1 and EP3 receptors.[6]

Signaling Pathway
Activation of the FP receptor by Bimatoprost's free acid initiates a signaling cascade that leads

to the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the

trabecular meshwork and uveoscleral pathways. This ultimately enhances aqueous humor

outflow.
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Target Cell (e.g., Ciliary Muscle)

Bimatoprost
(Free Acid) FP Receptor

binds
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activates Phospholipase C
(PLC)

activates
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hydrolyzes

IP3

DAG

Endoplasmic
Reticulum

binds to receptor on

Protein Kinase C
(PKC)

activates
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Upregulation of
Matrix Metalloproteinases
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Extracellular Matrix
Remodeling

Increased Aqueous
Humor Outflow

Radioligand Binding Assay Workflow

Start
Prepare cell membranes

expressing the receptor of interest
(e.g., FP receptor)

Incubate membranes with a fixed
concentration of radiolabeled ligand

(e.g., [³H]-PGF2α) and varying
concentrations of the test compound

(N-Cyclopropyl Bimatoprost)

Separate bound from free radioligand
(e.g., via filtration)

Quantify radioactivity of the bound ligand
(e.g., using a scintillation counter)

Analyze data to determine the
IC50 value (concentration of test
compound that inhibits 50% of

specific binding)

Calculate the Ki value using the
Cheng-Prusoff equation End

Calcium Mobilization Assay Workflow

Start
Load cells expressing the receptor

with a calcium-sensitive fluorescent dye
(e.g., Fura-2 AM)

Add varying concentrations of the
test compound (N-Cyclopropyl Bimatoprost)

to the cells

Measure changes in fluorescence intensity
over time using a fluorometric imaging

plate reader (FLIPR) or similar instrument

Analyze the dose-response curve
to determine the EC50 value

(concentration that produces 50%
of the maximal response)

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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